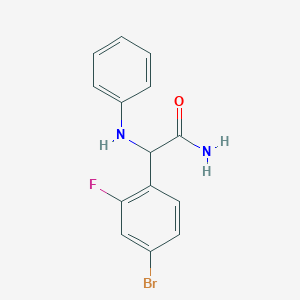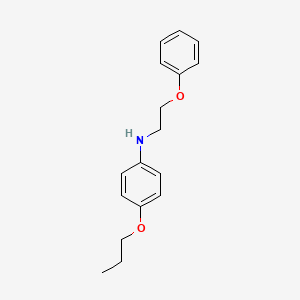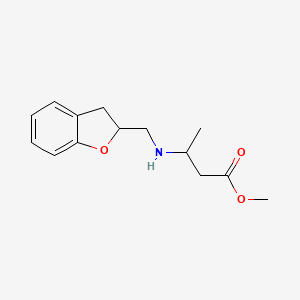![molecular formula C18H25N3O3 B7559169 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The binding of glutamate to mGluR5 leads to the activation of intracellular signaling pathways, which can modulate neuronal excitability and synaptic plasticity. 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone binds to the allosteric site of mGluR5 and prevents the binding of glutamate, thereby blocking the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects, including:
1. Reduction of neuronal excitability: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone can reduce the excitability of neurons by blocking the activation of mGluR5, which is involved in the regulation of neuronal excitability.
2. Modulation of synaptic plasticity: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone can modulate synaptic plasticity by blocking the activation of mGluR5, which is involved in the regulation of long-term potentiation and long-term depression.
3. Improvement of cognitive function: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective antagonist: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone is a selective antagonist of mGluR5, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes.
2. Widely available: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone is widely available from commercial sources, which makes it easy to obtain for research purposes.
Limitations:
1. Limited solubility: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental paradigms.
2. Potential off-target effects: Although 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone is a selective antagonist of mGluR5, it is possible that it may have off-target effects on other receptors or signaling pathways.
Orientations Futures
There are several future directions for the investigation of 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone and its role in various physiological and pathological processes. Some of these directions include:
1. Development of more selective mGluR5 antagonists: Although 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone is a selective antagonist of mGluR5, there is still a need for more selective compounds that can specifically target this receptor.
2. Investigation of the role of mGluR5 in other diseases: While 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been extensively studied in the context of addiction, autism spectrum disorders, and neurodegenerative diseases, there may be other diseases or conditions where mGluR5 plays a role that has not yet been investigated.
3. Investigation of the role of mGluR5 in different brain regions: While mGluR5 is widely expressed in the central nervous system, its role may differ depending on the specific brain region. Further investigation of the role of mGluR5 in different brain regions may provide new insights into its function.
Méthodes De Synthèse
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone can be synthesized using a multi-step process that involves the reaction of 4-(Morpholine-4-carbonyl)aniline with 1-(2-bromoethyl)-4-piperidone. The reaction proceeds through a series of intermediates and requires careful purification to obtain a pure product. The synthesis of 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been described in several research articles, and the yield and purity of the compound can vary depending on the specific reaction conditions used.
Applications De Recherche Scientifique
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. Some of the applications of 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone in research include:
1. Investigation of the role of mGluR5 in drug addiction: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR5 may be a potential target for the development of anti-addiction medications.
2. Study of the role of mGluR5 in autism spectrum disorders: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been used to investigate the role of mGluR5 in the pathophysiology of autism spectrum disorders. Studies have shown that 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone can improve social behavior and reduce repetitive behaviors in animal models of autism.
3. Investigation of the role of mGluR5 in neurodegenerative diseases: 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been used to investigate the role of mGluR5 in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone can reduce neuronal damage and improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
2-[4-(morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(20-8-2-1-3-9-20)14-19-16-6-4-15(5-7-16)18(23)21-10-12-24-13-11-21/h4-7,19H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVJXPZCYVXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)